molecular formula C8H12N3O5P B166231 Cyclic-hpmpc CAS No. 127757-45-3

Cyclic-hpmpc

Cat. No.: B166231
CAS No.: 127757-45-3
M. Wt: 261.17 g/mol
InChI Key: YXQUGSXUDFTPLL-LURJTMIESA-N
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Description

CHPMPC, also known as cyclic cidofovir, is a nucleoside analogue with significant antiviral properties. It is a derivative of cidofovir, a well-known antiviral medication. CHPMPC has shown promise in inhibiting the replication of various DNA viruses, including African swine fever virus and cytomegalovirus .

Preparation Methods

The synthesis of CHPMPC involves several steps, starting from protected uracil intermediates. The benzoyl group of the intermediate is removed by ammonolysis, followed by a two-step conversion of the uracil nucleobase to the corresponding cytosine . Industrial production methods for CHPMPC are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

CHPMPC undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CHPMPC has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying nucleoside analogues. In biology and medicine, CHPMPC is being investigated for its antiviral properties, particularly against African swine fever virus and cytomegalovirus . It has shown potential in delaying the onset of clinical signs and reducing viral titres in treated animals . In the industry, CHPMPC could be used in the development of antiviral drugs and treatments.

Mechanism of Action

The mechanism of action of CHPMPC involves its incorporation into viral DNA, where it acts as a chain terminator. This prevents the elongation of the viral DNA chain, thereby inhibiting viral replication. The primary molecular target of CHPMPC is the viral DNA polymerase . This mechanism is similar to that of other nucleoside analogues, but CHPMPC’s cyclic structure provides additional stability and efficacy .

Properties

CAS No.

127757-45-3

Molecular Formula

C8H12N3O5P

Molecular Weight

261.17 g/mol

IUPAC Name

4-amino-1-[[(5S)-2-hydroxy-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one

InChI

InChI=1S/C8H12N3O5P/c9-7-1-2-11(8(12)10-7)3-6-4-16-17(13,14)5-15-6/h1-2,6H,3-5H2,(H,13,14)(H2,9,10,12)/t6-/m0/s1

InChI Key

YXQUGSXUDFTPLL-LURJTMIESA-N

SMILES

C1C(OCP(=O)(O1)O)CN2C=CC(=NC2=O)N

Isomeric SMILES

C1[C@@H](OCP(=O)(O1)O)CN2C=CC(=NC2=O)N

Canonical SMILES

C1C(OCP(=O)(O1)O)CN2C=CC(=NC2=O)N

Key on ui other cas no.

127757-45-3

Synonyms

1-(((S)-2-Hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine (cyclic HPMPC)
1-((-2-Hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine (cyclic HPMPC)
1-((2-hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine
2-HO-DOPM cHPMPC
cHPMPC
cyclic HPMPC
cyclic-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine
cyclic-HPMPC

Origin of Product

United States

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